molecular formula C15H23NO2 B5751820 2-[[3-(2-methoxyphenyl)-2-propen-1-yl](propyl)amino]ethanol

2-[[3-(2-methoxyphenyl)-2-propen-1-yl](propyl)amino]ethanol

Cat. No. B5751820
M. Wt: 249.35 g/mol
InChI Key: YRFDGJPOYVTSQM-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-(2-methoxyphenyl)-2-propen-1-yl](propyl)amino]ethanol, also known as MPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPA is a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.

Mechanism of Action

2-[[3-(2-methoxyphenyl)-2-propen-1-yl](propyl)amino]ethanol acts as a selective inhibitor of the enzyme MAO-B, which is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO-B, 2-[[3-(2-methoxyphenyl)-2-propen-1-yl](propyl)amino]ethanol increases the levels of these neurotransmitters in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
2-[[3-(2-methoxyphenyl)-2-propen-1-yl](propyl)amino]ethanol has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can improve cognitive function and memory. In addition, 2-[[3-(2-methoxyphenyl)-2-propen-1-yl](propyl)amino]ethanol has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[[3-(2-methoxyphenyl)-2-propen-1-yl](propyl)amino]ethanol in lab experiments is its selectivity for MAO-B, which allows for the specific targeting of this enzyme. However, one limitation of using 2-[[3-(2-methoxyphenyl)-2-propen-1-yl](propyl)amino]ethanol is its potential toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-[[3-(2-methoxyphenyl)-2-propen-1-yl](propyl)amino]ethanol. One area of research is the development of more potent and selective MAO-B inhibitors based on the structure of 2-[[3-(2-methoxyphenyl)-2-propen-1-yl](propyl)amino]ethanol. Another area of research is the investigation of the anti-inflammatory and anti-cancer properties of 2-[[3-(2-methoxyphenyl)-2-propen-1-yl](propyl)amino]ethanol, which may have therapeutic applications in the treatment of various diseases. Finally, the potential use of 2-[[3-(2-methoxyphenyl)-2-propen-1-yl](propyl)amino]ethanol in combination with other drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease should be explored.

Synthesis Methods

2-[[3-(2-methoxyphenyl)-2-propen-1-yl](propyl)amino]ethanol can be synthesized using a multi-step process that involves the reaction of 2-methoxyphenylacetonitrile with propylmagnesium bromide to produce 3-(2-methoxyphenyl)propylmagnesium bromide. This intermediate is then reacted with acrolein to yield 2-(3-(2-methoxyphenyl)-2-propen-1-yl)propionaldehyde, which is subsequently reduced with sodium borohydride to produce 2-[[3-(2-methoxyphenyl)-2-propen-1-yl](propyl)amino]ethanol.

Scientific Research Applications

2-[[3-(2-methoxyphenyl)-2-propen-1-yl](propyl)amino]ethanol has been studied extensively for its potential therapeutic applications in various fields of scientific research. In the field of neuroscience, 2-[[3-(2-methoxyphenyl)-2-propen-1-yl](propyl)amino]ethanol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. In addition, 2-[[3-(2-methoxyphenyl)-2-propen-1-yl](propyl)amino]ethanol has been investigated for its potential anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

2-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]-propylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-3-10-16(12-13-17)11-6-8-14-7-4-5-9-15(14)18-2/h4-9,17H,3,10-13H2,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFDGJPOYVTSQM-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC=CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCO)C/C=C/C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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